molecular formula C9H11NOS B13051771 (3S)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine

(3S)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine

Cat. No.: B13051771
M. Wt: 181.26 g/mol
InChI Key: MFTLVWUVBPVWOG-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine is an organic compound with a unique structure that includes a benzo[b]furan ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine typically involves the formation of the benzo[b]furan ring followed by the introduction of the amine group. One common method includes the cyclization of a suitable precursor, such as a 2-hydroxybenzyl alcohol derivative, under acidic conditions to form the benzo[b]furan ring. The methylthio group can be introduced via a nucleophilic substitution reaction using a methylthiolating agent. Finally, the amine group is introduced through reductive amination or other suitable amination reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of catalysts to reduce reaction times and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(3S)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzo[b]furan ring can be reduced under hydrogenation conditions to form a dihydrobenzo[b]furan derivative.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Alkyl halides, acyl chlorides, or other electrophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrobenzo[b]furan derivatives.

    Substitution: Various substituted amines.

Scientific Research Applications

(3S)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

Mechanism of Action

The mechanism of action of (3S)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrobenzo[b]furan: Lacks the methylthio and amine groups.

    5-Methylthio-2,3-dihydrobenzo[b]furan: Lacks the amine group.

    2,3-Dihydrobenzo[b]furan-3-ylamine: Lacks the methylthio group.

Uniqueness

(3S)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine is unique due to the presence of both the methylthio and amine groups, which can confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

(3S)-5-methylsulfanyl-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C9H11NOS/c1-12-6-2-3-9-7(4-6)8(10)5-11-9/h2-4,8H,5,10H2,1H3/t8-/m1/s1

InChI Key

MFTLVWUVBPVWOG-MRVPVSSYSA-N

Isomeric SMILES

CSC1=CC2=C(C=C1)OC[C@H]2N

Canonical SMILES

CSC1=CC2=C(C=C1)OCC2N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.